molecular formula C18H18ClN3O3S2 B2662808 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide CAS No. 921513-57-7

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2662808
CAS No.: 921513-57-7
M. Wt: 423.93
InChI Key: QPRCWNYKMWHAAF-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridazine core substituted with a 4-chlorophenyl group at the 3-position and a 6-oxo moiety. The pyridazine ring is linked via an ethyl chain to a 5-ethylthiophene-2-sulfonamide group. The 4-chlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic protein pockets, while the thiophene sulfonamide could contribute to solubility and metabolic stability.

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-2-15-7-10-18(26-15)27(24,25)20-11-12-22-17(23)9-8-16(21-22)13-3-5-14(19)6-4-13/h3-10,20H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRCWNYKMWHAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorophenyl derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to form the pyridazinone ring. The thiophene sulfonamide moiety is then introduced through sulfonation and subsequent amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent choice and purification steps are also critical to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Sulfonamides

The compound N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () shares a sulfonamide group and aromatic substituents but differs in its heterocyclic core (pyrimidine vs. pyridazine). Pyrimidines are six-membered rings with two nitrogen atoms at positions 1 and 3, whereas pyridazines have nitrogen atoms at positions 1 and 2. The fluorophenyl substituent in may confer distinct pharmacokinetic profiles compared to the chlorophenyl group in the target compound, as fluorine’s electronegativity and smaller atomic size influence binding interactions .

Pyrimidinyl Sulfonyl Acetamides

N-(2-Chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide () features a pyrimidine ring with a sulfonyl group and a thioacetamide linker. Unlike the target compound, this molecule lacks a pyridazine core and instead incorporates a sulfur-containing bridge. Additionally, the sulfonyl group in is directly attached to the pyrimidine, whereas the target compound’s sulfonamide is part of a thiophene system, which may modulate electron-withdrawing effects and solubility .

Comparative Data Table

Property/Feature Target Compound Compound Compound
Core Heterocycle Pyridazine (N at 1,2) Pyrimidine (N at 1,3) Pyrimidine (N at 1,3)
Aromatic Substituent 4-Chlorophenyl 4-Fluorophenyl 2-Chlorophenyl
Sulfonamide/Sulfonyl Group Thiophene-2-sulfonamide Methanesulfonamide Pyrimidinyl sulfonyl + thioacetamide
Key Linker Ethyl chain Hydroxymethyl + isopropyl Sulfanyl bridge
Molecular Weight (Da) ~449.9 (estimated) ~393.4 (reported) ~489.9 (calculated)
Hypothesized Bioactivity Kinase/Carbonic anhydrase inhibition Enzyme inhibition (unspecified) Antimicrobial/anti-inflammatory

Research Findings and Implications

  • Target Compound: No direct biological data are available in the provided evidence.
  • Compound : The pyrimidine-sulfonamide hybrid’s crystal structure (Acta Crystallographica, 2011) reveals a planar aromatic system, favoring π-π stacking interactions in enzyme active sites. The fluorophenyl group may enhance blood-brain barrier penetration compared to chlorophenyl derivatives .
  • Compound : The dual sulfonyl and thioacetamide groups in this compound are associated with broad-spectrum antimicrobial activity in similar molecules, possibly due to interference with bacterial folate synthesis .

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and relevant case studies associated with this compound.

  • Molecular Formula : C20H24ClN3O2
  • Molecular Weight : 373.88 g/mol
  • Structural Features : The compound features a pyridazinone core, substituted with a chlorophenyl group and an ethyl chain terminating in a sulfonamide moiety. This unique structure is believed to significantly influence its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazinone Core : Achieved through the cyclization of hydrazine derivatives with diketones.
  • Electrophilic Aromatic Substitution : Introduction of the chlorophenyl group via electrophilic aromatic substitution reactions.
  • Sulfonamide Formation : Coupling the pyridazinone intermediate with sulfonyl chloride or its derivatives under amide bond-forming conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors:

  • Enzyme Inhibition : The pyridazinone core can interact with active sites of enzymes, potentially leading to inhibition of their function.
  • Receptor Binding : The chlorophenyl group enhances binding affinity through hydrophobic interactions, while the ethylthiophene moiety contributes to stability and solubility.

Antiviral Activity

Recent studies have shown that sulfonamide derivatives exhibit antiviral properties. For instance, compounds derived from similar structures have demonstrated activity against the Tobacco Mosaic Virus (TMV). The following table summarizes the inhibition rates of various compounds tested against TMV:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
7c0.531.55
7d0.534.70
Ningnanmycin0.554.51

Among these compounds, those with specific aryl substituents displayed higher antiviral activity, highlighting the importance of structural modifications in enhancing bioactivity .

Antimicrobial Activity

Sulfonamides are well-known for their broad-spectrum antimicrobial properties. Compounds similar to this compound have been reported to possess significant antibacterial and antifungal activities .

Case Studies

  • Antiviral Efficacy :
    • A study synthesized several sulfonamide derivatives and evaluated their antiviral activity against TMV using a half-leaf method, revealing that specific substitutions led to improved efficacy .
  • Antimicrobial Testing :
    • Another investigation focused on the antimicrobial properties of sulfonamide derivatives, demonstrating effectiveness against various bacterial strains .

Q & A

Basic: What are the standard synthetic pathways for preparing N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide?

Answer:
The synthesis typically involves multi-step routes, starting with functionalization of the pyridazine core. Key steps include:

Pyridazine Ring Formation : Condensation of hydrazine derivatives with diketones or their equivalents under reflux conditions (e.g., ethanol, 70–80°C) to generate the 6-oxopyridazin-1(6H)-yl moiety .

Sulfonamide Coupling : Reaction of the pyridazine intermediate with 5-ethylthiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to ensure regioselectivity .

Ethyl Linker Introduction : Alkylation using bromoethyl or chloroethyl reagents under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a polar aprotic solvent (e.g., DMF) .
Critical Parameters : Reaction purity is monitored via TLC and HPLC, with final characterization by 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:
Validation relies on orthogonal analytical techniques:

  • Spectroscopy : 1H^1H NMR (confirming aromatic protons and ethyl/thiophene groups) and 13C^{13}C NMR (verifying sulfonamide and pyridazine carbonyl signals) .
  • Chromatography : HPLC with UV detection (≥95% purity, C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry : HRMS to confirm the molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How can contradictory bioactivity data (e.g., IC50_{50}50​ variability) across studies be resolved?

Answer:
Discrepancies often arise from assay conditions or compound purity. Methodological strategies include:

  • Assay Standardization : Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and consistent buffer systems (pH 7.4, 25°C) .
  • Purity Reassessment : Re-analyze batches via HPLC-MS to rule out degradation products .
  • Target Profiling : Perform selectivity panels (e.g., kinase or protease screens) to identify off-target effects influencing IC50_{50} .

Advanced: What strategies optimize regioselectivity during sulfonamide coupling to avoid N- vs. O-alkylation?

Answer:
Regioselectivity is controlled by:

  • Temperature : Low temperatures (0–5°C) favor sulfonamide formation over competing reactions .
  • Base Choice : Non-nucleophilic bases (e.g., DBU) minimize nucleophilic attack on the pyridazine carbonyl .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .

Basic: What preliminary assays are used to evaluate its enzyme inhibition potential?

Answer:
Initial screens include:

  • Carbonic Anhydrase Inhibition : Spectrophotometric assay using 4-nitrophenyl acetate hydrolysis, monitoring absorbance at 400 nm .
  • Kinase Profiling : Radioactive 32P^{32}P-ATP transfer assays for tyrosine kinase targets .
  • Dose-Response Curves : IC50_{50} determination via serial dilution (10 nM–100 µM range) .

Advanced: How can computational modeling guide target identification for this compound?

Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to carbonic anhydrase IX (PDB: 3IAI) or EGFR kinase .
  • MD Simulations : Assess stability of ligand-protein complexes (50 ns trajectories, AMBER force field) to prioritize targets .
  • Pharmacophore Mapping : Align sulfonamide and pyridazine moieties with known inhibitor scaffolds .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH Stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH <4) or alkaline (pH >9) conditions, degrading the sulfonamide bond .
  • Thermal Stability : Decomposes above 80°C (DSC analysis); recommend storage at –20°C under argon .
  • Light Sensitivity : Protect from UV exposure to prevent thiophene ring oxidation .

Advanced: How to address low yields in the final alkylation step of the synthesis?

Answer:
Yield improvements focus on:

  • Catalyst Optimization : Switch from Pd(OAc)2_2 to PdCl2_2(PPh3_3)2_2 for Suzuki-Miyaura couplings (yield ↑ 20–30%) .
  • Microwave Assistance : Reduce reaction time (30 min vs. 12 h) and enhance conversion rates (e.g., 100°C, 150 W) .
  • Workup Modifications : Use liquid-liquid extraction (ethyl acetate/water) over column chromatography to recover polar byproducts .

Basic: What in vitro models are appropriate for initial toxicity profiling?

Answer:

  • Hepatotoxicity : HepG2 cell viability assays (MTT protocol, 48 h exposure) .
  • CYP Inhibition : Luminescent assays (e.g., CYP3A4, Promega kits) to assess metabolic interactions .
  • hERG Binding : Patch-clamp electrophysiology to evaluate cardiac risk .

Advanced: How to reconcile discrepancies in reported logP values for this compound?

Answer:

  • Experimental Reassessment : Use shake-flask method (octanol/water partitioning) with HPLC quantification .
  • Computational Calibration : Compare predicted logP (ChemAxon, ACD/Labs) with experimental data to identify outliers .
  • Ionization Effects : Adjust for pKa (sulfonamide ≈ 10.2) using Henderson-Hasselbalch corrections .

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